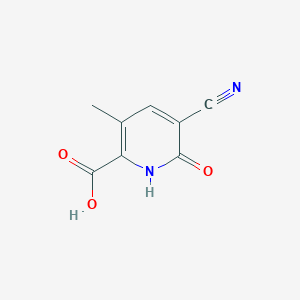
1-Brom-2-chlor-3-fluor-4-(trifluormethyl)benzol
Übersicht
Beschreibung
1-Bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene is a compound with the CAS Number: 1260890-50-3. It has a molecular weight of 277.44 and its IUPAC name is 1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, nucleophilic trifluoromethoxylation of alkyl halides has been used in the absence of silver under mild reaction conditions . Another method involves Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H2BrClF4 . The InChI code for this compound is 1S/C7H2BrClF4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in nucleophilic trifluoromethoxylation of alkyl halides . It can also undergo Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is thermally stable .Wissenschaftliche Forschungsanwendungen
Organische Chemie
Diese Verbindung ist ein halogeniertes Benzolderivat . Halogenierte Verbindungen werden in der organischen Chemie häufig eingesetzt, da sie verschiedene Reaktionen wie Substitution, Addition und Eliminierung eingehen können, was zu einer breiten Palette von Produkten führt .
Synthese von Benzonorbornadien-Derivaten
1-Brom-4-chlor-2-fluorbenzol kann zur Herstellung von Benzonorbornadien-Derivaten verwendet werden . Benzonorbornadien-Derivate sind im Bereich der synthetischen Chemie aufgrund ihrer einzigartigen Reaktivität und strukturellen Eigenschaften von Bedeutung .
Synthese von AZD3264
Diese Verbindung kann auch als Ausgangsmaterial bei der mehrstufigen Synthese von AZD3264 verwendet werden , einem IKK2-Inhibitor (Inhibitor der Nuklearen Faktor κ-B-Kinase-2). IKK2-Inhibitoren werden auf ihre potenzielle Verwendung bei der Behandlung von Entzündungskrankheiten und Krebs untersucht .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Der trihalogenierte Alkenylether hat potenzielle Anwendungen in der organischen Chemie, z. B. bei Suzuki-Miyaura- oder Sonogashira-Kreuzkupplungsreaktionen . Diese Reaktionen werden in der organischen Synthese häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet .
Synthese von 4-Fluor-3-Trifluormethyl-Ph-Boronsäure
4-Brom-2-fluor-1-(trifluormethyl)benzol ist ein nützliches Synthesezwischenprodukt bei der Synthese von 4-Fluor-3-trifluormethyl-Ph-Boronsäure , das eines der Hauptkomponenten für die Herstellung von 2-Trifluormethyl-aktivierten Bisfluoromonomeren ist .
Pharmazeutische und organische Synthese
4-Brom-3-chlor-2-fluorpyridin, eine ähnliche Verbindung, wird als nützliches Zwischenprodukt für die pharmazeutische und organische Synthese beschrieben . Angesichts der strukturellen Ähnlichkeiten ist es plausibel, dass 4-Brom-3-chlor-2-fluorbenzotrifluorid ähnliche Anwendungen haben könnte .
Wirkmechanismus
The biological activities of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
The unique properties of this compound make it a promising candidate for future applications in various fields. For instance, the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make it a research hotspot in the field of organic synthesis . It is expected that many novel applications of this compound will be discovered in the future .
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJQGEXPVIILPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)
![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)


